2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both an ethylphenoxy group and a trifluoromethylphenyl group. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-ethylphenol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with acetamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-carboxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.
Reduction: Formation of 2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]ethylamine.
Substitution: Formation of 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(4-ethylphenoxy)-N-[2-(difluoromethyl)phenyl]acetamide
- 2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]propionamide
Uniqueness
2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the ethylphenoxy and trifluoromethylphenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-12-7-9-13(10-8-12)23-11-16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEXDZCJZRGMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978026 |
Source
|
Record name | 2-(4-Ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6246-51-1 |
Source
|
Record name | 2-(4-Ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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